molecular formula C₁₇H₁₅NO₃ B1140654 (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone CAS No. 113806-28-3

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Cat. No. B1140654
CAS RN: 113806-28-3
M. Wt: 281.31
InChI Key:
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Description

Synthesis Analysis

The synthesis of related oxazolidinone derivatives often involves stereoselective processes, utilizing precursors like alpha-d-lyxofuranosyl phenyl sulfone or benzylidene ketones. These methods demonstrate the versatility of oxazolidinones in asymmetric synthesis and the potential to derive variously substituted compounds through different synthetic routes (Wee & Mcleod, 2003); (Tanaka et al., 1994).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of oxazolidinone derivatives. For instance, structures of certain derivatives have been characterized to understand the stereochemistry and molecular conformations, providing insights into the 3-dimensional arrangement of atoms within these molecules (Abell et al., 1996).

Chemical Reactions and Properties

Oxazolidinones undergo various chemical reactions, including alkylation, cycloaddition, and rearrangement, demonstrating their reactivity and versatility in organic synthesis. These reactions allow for the construction of complex molecules with high diastereoselectivity and can lead to the synthesis of amino acids and other biologically relevant compounds (Pałasz, 2005); (Tiecco et al., 2004).

Physical Properties Analysis

The physical properties of oxazolidinone derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different chemical environments and applications. These properties are often determined through experimental analysis and contribute to the compound's utility in synthesis and material science (Dungan et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity patterns and stability of oxazolidinone derivatives, are influenced by their molecular structure. Their ability to participate in various chemical reactions, such as cycloadditions and nucleophilic substitutions, highlights the importance of oxazolidinones in organic chemistry and synthesis (Coe et al., 2003).

Scientific Research Applications

1. Diastereoselective Synthesis

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has been utilized in the diastereoselective synthesis of complex molecules. For instance, Abell et al. (1996) studied the alkylation of a similar oxazolidinone, leading to high diastereoselectivity and further hydrolysis to yield specific acids (Abell, Taylor, & Oldham, 1996). Similarly, Seebach and Fadel (1985) utilized oxazolidinones in the α-alkylation process, emphasizing the preservation of chirality in the process (Seebach & Fadel, 1985).

2. Asymmetric Synthesis

The compound is essential in the asymmetric synthesis of various molecules. Hwang and Erhan (2001) demonstrated the use of chiral oxazolidinone carboximides for the highly selective synthesis of 2-hydroxy fatty acid methyl esters, highlighting the high enantiomeric excesses achieved (Hwang & Erhan, 2001).

3. Synthesis of Amino Acids

Oxazolidinones, including (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, are used in synthesizing non-proteinogenic amino acids. Wee and McLeod (2003) demonstrated the conversion of an oxazolidinone derivative into a non-proteinogenic amino acid with significant stereoselectivity (Wee & McLeod, 2003).

4. Stereoselective Transformations

The ability of oxazolidinones to participate in stereoselective transformations is well-documented. Bensa et al. (2008) explored the synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents, leading to tertiary carboxylic amide products useful for further stereoselective transformations (Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008).

5. Preparation of β2-Amino Acids

Oxazolidinones are instrumental in preparing β2-amino acids. Constanze et al. (2008) reported the preparation of a β2-amino acid using an oxazolidinone derivative, demonstrating the compound's utility in synthesizing complex amino acids (Constanze, Müller‐Hartwieg, Vecchia, Meyer, Beck, & Seebach, 2008).

properties

IUPAC Name

(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBOGYZALFWLOF-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)O[C@@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

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